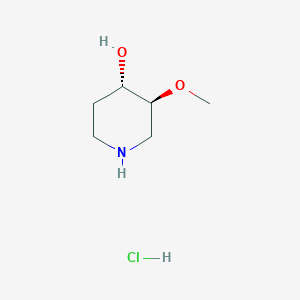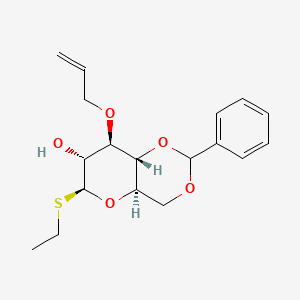
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is a complex organic compound that belongs to the class of thioglycosides These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucose, followed by the introduction of the thiol group. The benzylidene group is then introduced through a reaction with benzaldehyde dimethylacetal in the presence of an acid catalyst like p-toluenesulfonic acid. The allyl group is added via an allylation reaction using allyl bromide .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new thioglycosides.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: New thioglycoside derivatives.
科学的研究の応用
Ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its potential role in glycosylation processes and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds
作用機序
The mechanism of action of ethyl 3-O-allyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzylidene and allyl groups may also contribute to its binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
- Ethyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- Ethyl 3-O-allyl-4-O-benzyl-2-O-naphthylmethyl-1-thio-beta-D-glucopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Comparison: Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific synthetic and research purposes .
特性
分子式 |
C18H24O5S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C18H24O5S/c1-3-10-20-16-14(19)18(24-4-2)22-13-11-21-17(23-15(13)16)12-8-6-5-7-9-12/h3,5-9,13-19H,1,4,10-11H2,2H3/t13-,14-,15-,16-,17?,18+/m1/s1 |
InChIキー |
RKVNNRUITIJCSA-LPETVPRMSA-N |
異性体SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
正規SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
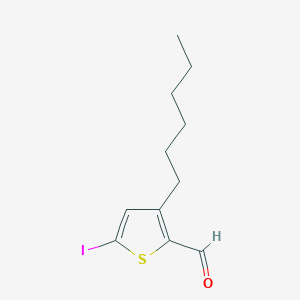


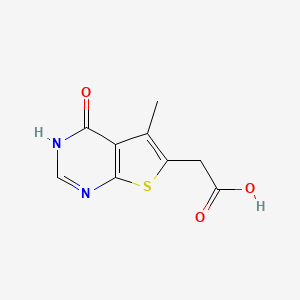
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

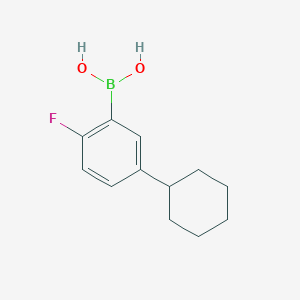
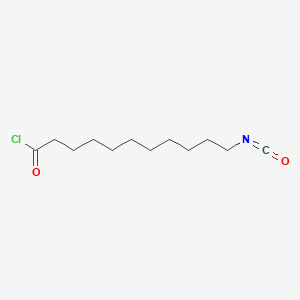
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
